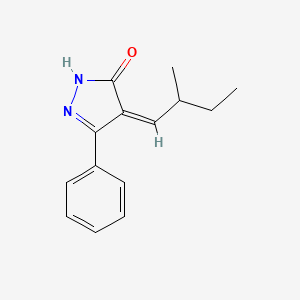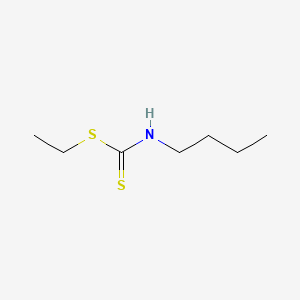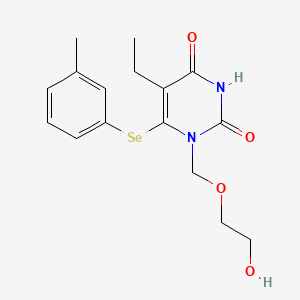
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is a heterocyclic compound that features a fused ring system composed of a thiazole and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thioxo-2,3-dihydro-1H-pyridazine-4-carboxylic acid with a suitable dehydrating agent. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring system.
Applications De Recherche Scientifique
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl-
- Thiazolo(4,5-c)pyridazine, 6-chloro-3-methyl-
Uniqueness
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is unique due to its specific ring structure and the presence of a carbonyl group at the 6-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
82608-23-9 |
|---|---|
Formule moléculaire |
C6H5N3OS |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
3-methyl-7H-[1,3]thiazolo[4,5-c]pyridazin-6-one |
InChI |
InChI=1S/C6H5N3OS/c1-3-2-4-5(9-8-3)7-6(10)11-4/h2H,1H3,(H,7,9,10) |
Clé InChI |
VSXALNAJXCWELK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(NC(=O)S2)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)
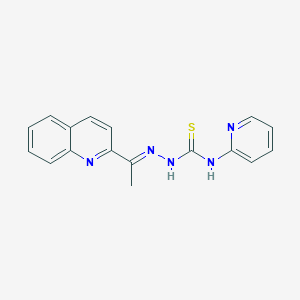
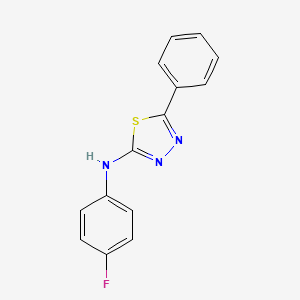

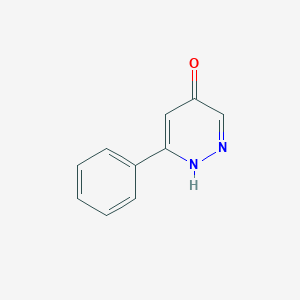
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
